N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
The molecule is substituted at the 4-position with a pyrrolidin-1-yl group and at the 1-position with an ethyl linker bearing a thiophene-2-carboxamide moiety. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, analogous to related pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-16(13-4-3-9-24-13)17-5-8-22-15-12(10-20-22)14(18-11-19-15)21-6-1-2-7-21/h3-4,9-11H,1-2,5-8H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKHNRHRCLEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the pyrazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the thiophene carboxamide group. Key steps may involve:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the thiophene carboxamide group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Mechanism of Action : N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDK activity can lead to reduced cell proliferation in various cancer types .
- Case Studies :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .
- Further research indicated that the compound could induce apoptosis in cancer cells through modulation of apoptotic signaling pathways .
-
Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. Preliminary studies have indicated that it may modulate inflammatory responses in cellular models .
-
Antimicrobial Properties
- Some derivatives related to the pyrazolo[3,4-d]pyrimidine scaffold have exhibited antimicrobial activity against various bacterial strains. This suggests that N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide may also possess similar properties .
Therapeutic Applications
Given its diverse biological activities, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has potential applications in:
- Cancer Therapeutics : As a lead compound for developing novel anticancer agents targeting CDK pathways.
- Anti-inflammatory Drugs : For conditions characterized by chronic inflammation.
- Antimicrobial Agents : In the development of new antibiotics or treatments for infectious diseases.
Research Findings and Insights
A comprehensive review of existing literature highlights several key findings regarding this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against A549 and MCF-7 cell lines with low IC50 values . |
| Anti-inflammatory Potential | Modulation of cytokine levels in inflammatory models . |
| Antimicrobial Efficacy | Activity against specific bacterial strains noted in derivative studies . |
Mechanism of Action
The mechanism by which N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its pyrazolo[3,4-d]pyrimidine core with several analogs, but its substituents distinguish it from others:
- Pyrrolidin-1-yl group : Unlike compounds such as 2u (substituted with a thio-benzo[d]thiazole group) or 2v (bearing a biotinylated amide), the pyrrolidine ring at the 4-position may enhance solubility and modulate steric interactions in binding pockets .
- Thiophene-2-carboxamide : The thiophene moiety contrasts with the benzoxazole-thioether group in 2v or the fluorinated aryl groups in compound 39 () and Example 62 (), which are designed for π-π stacking or metabolic stability .
- Ethyl linker : The short ethyl chain differs from the extended ethoxyethoxyethoxy chain in 2u or the piperazine linker in 2x , which may influence pharmacokinetic properties like tissue penetration .
Physical and Spectroscopic Properties
- Melting Points: The fluorinated Example 62 (227–230°C) exhibits a higher melting point than compound 39 (129°C), likely due to increased crystallinity from fluorine atoms and rigid chromenone systems . The target compound’s melting point is unreported but may align with pyrrolidine-containing analogs, which typically range between 120–200°C.
- Spectroscopic Data : IR and NMR profiles for analogs (e.g., compound 39 : IR peaks at 1659 cm⁻¹ for amide C=O; 2u : HRMS for molecular formula confirmation) provide benchmarks for validating the target compound’s structure .
Biological Activity
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a pyrrolidine ring and a pyrazolopyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an antagonist of the vanilloid receptor 1 (TRPV1), which plays a critical role in pain perception and inflammatory responses. Additionally, it modulates the activity of the insulin-like growth factor 1 receptor (IGF-1R), which is involved in cell growth and survival pathways.
Cellular Effects
Research indicates that N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide influences several cellular processes:
- Cell Proliferation : The compound exhibits antiproliferative effects on various cancer cell lines, notably in acute myeloid leukemia (AML) models. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through modulation of signaling pathways such as STAT5 and ERK .
- Apoptosis Induction : The compound has been shown to activate apoptotic cascades in cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile .
Molecular Interactions
At the molecular level, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide binds to specific proteins and enzymes, inhibiting their activity. This interaction leads to alterations in downstream signaling pathways, affecting gene expression related to cell survival and proliferation .
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Inhibition of FLT3 Kinase : The compound has been identified as a potent inhibitor of FLT3 kinase, which is often mutated in AML. It demonstrated significant efficacy in reducing tumor growth in xenograft models of AML .
- Selectivity for Cancer Cells : In vitro studies revealed that the compound preferentially targets cancer cells over normal cells, indicating its potential for use in targeted cancer therapies .
Data Summary
The following table summarizes key findings related to the biological activity of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | FLT3 kinase inhibition |
| Apoptosis Induction | Increased apoptosis in AML cells | Activation of apoptotic pathways |
| Cell Cycle Arrest | G0/G1 phase arrest | Modulation of STAT5 and ERK signaling |
Case Study 1: Acute Myeloid Leukemia
In a study involving MV4-11 AML cell lines, treatment with N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide resulted in a 67% reduction in tumor growth when administered at high doses. The mechanism was linked to the inhibition of FLT3 kinase activity and subsequent downregulation of oncogenic signaling pathways .
Case Study 2: Pain Management
As an antagonist of TRPV1, the compound has shown promise in preclinical models for pain management. Its ability to modulate pain signaling pathways suggests potential applications in treating chronic pain conditions without significant side effects typically associated with conventional analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
